3-Nitro-5-trifluoromethyl-benzamide
Overview
Description
3-Nitro-5-trifluoromethyl-benzamide is a chemical compound with the formula C7H6N2O3 . It is related to benzamide, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of 3-Nitro-5-trifluoromethyl-benzamide can be analyzed using its IUPAC Standard InChI: InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H, (H2,8,10) . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Physical And Chemical Properties Analysis
3-Nitro-5-trifluoromethyl-benzamide is a solid substance . It has a molecular weight of 166.1341 . Other physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available literature.Scientific Research Applications
Precursor in Antitubercular Drug Synthesis 3-Nitro-5-trifluoromethyl-benzamide serves as a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a class of antituberculosis drug candidates. Its structural properties are crucial in developing these new drugs (Richter et al., 2021).
Polymer Synthesis This compound is used in the synthesis of new poly(arylene ether amide)s with trifluoromethyl pendent groups, leading to high molecular weight polymers with notable glass transition temperatures. These polymers are soluble in common organic solvents and can form transparent films (Lee & Kim, 2002).
Catalysis in Asymmetric Reactions Derivatives of 3-Nitro-5-trifluoromethyl-benzamide show high catalytic activity in asymmetric nitro-Michael reactions, achieving excellent yields and selectivity. This demonstrates its potential in synthesizing chiral compounds (Sekikawa et al., 2015).
Electrophilic Trifluoromethylating Reagent A derivative, 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, acts as a highly reactive electrophilic trifluoromethylating reagent, offering safer handling and superior reactivity compared to non-nitrated counterparts (Santschi et al., 2014).
Corrosion Inhibition in Metals Nitro and methoxy substituted N-Phenyl-benzamide derivatives, including those with nitro groups, are effective as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate strong adsorption at metal/electrolyte interfaces, enhancing their inhibitory efficiency (Mishra et al., 2018).
Photodegradable Polymers Nitro-substituted compounds, including those with trifluoromethyl groups, are used in the synthesis of photodegradable polyimides. These polymers exhibit positive working image upon light irradiation, showing potential in photolithographic applications (Feng et al., 1997).
Molecular Docking and Anti-Inflammatory Studies Nitro benzamide derivatives, including those with structural similarities to 3-Nitro-5-trifluoromethyl-benzamide, have been evaluated for anti-inflammatory activities in vitro. Molecular docking studies indicate their potential in inhibiting inflammatory enzymes and cytokines (Tumer et al., 2017).
Safety And Hazards
3-Nitro-5-trifluoromethyl-benzamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)5-1-4(7(12)14)2-6(3-5)13(15)16/h1-3H,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMMVWKAROMENU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5-(trifluoromethyl)benzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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